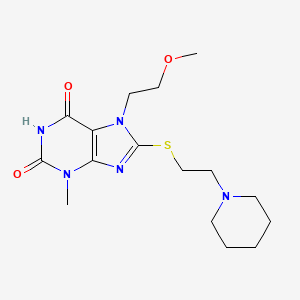

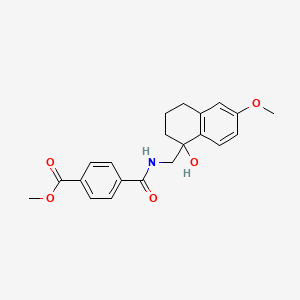

![molecular formula C17H18N2O3 B3006974 benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate CAS No. 477847-77-1](/img/structure/B3006974.png)

benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Multi-13 C-labelled Inhibitors of Tubulin Assembly

The study of methyl N-(1H-benzimidazol-2-yl) carbamates with various 5-substituents, enriched with 13C at specific carbon positions, provides insights into the synthesis of complex molecules potentially relevant to the target compound benzyl N-{4-[(methylamino)carbonyl]benzyl}carbamate. The synthesis involved cyclization and the use of enriched carbon sources, which could be analogous to the synthesis of the target compound .

Parallel Solution Phase Synthesis

The synthesis of benzyl (3S,4E)-4-[(arylamino)methylidene]-5-oxotetrahydrofuran-3-ylcarbamates from L-aspartic acid and subsequent reactions to introduce various substituents demonstrates a method that could be adapted for the synthesis of this compound. The parallel solution phase synthesis approach could be particularly useful for generating a library of related compounds .

Synthesis of Carbon-14 Labelled Compounds

The synthesis of a carbon-14 labelled compound using an aryllithium reaction with 14CO2 illustrates a technique for introducing isotopic labels into complex organic molecules. This method could be applied to the synthesis of labelled this compound for tracing or imaging purposes .

Spectroscopic Characterization and Crystal Structure

The synthesis and characterization of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, including crystal structure determination, provides a precedent for the detailed analysis of the molecular structure of this compound. The techniques used, such as NMR, mass spectrometry, and X-ray diffraction, are applicable for analyzing the target compound .

Antibacterial Study of Benzamide Derivatives

The preparation and characterization of 2-methyl-N-((4-methylpyridine-2-yl)carbamothiol)benzamide, including its antibacterial properties, suggest that similar studies could be conducted on this compound to determine its potential biological activities. The physical and chemical properties, such as melting point and vibrational frequencies, could be compared to understand the influence of different substituents on the molecule's behavior .

Mechanochemical Synthesis of Carbamates

The use of mechanochemistry for the synthesis of carbamates presents an eco-friendly alternative to traditional methods. This approach could be explored for the synthesis of this compound, potentially offering a more sustainable and efficient pathway .

Molecular Structure Analysis

The study of 3-(N-Benzyl-N-methylcarbamoyl)-1,2,4-trimethylquinolinium iodide provides an example of a carbamate with a defined molecular structure, including axial chirality. This information could be useful when analyzing the molecular structure of this compound, particularly if it possesses chiral centers .

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation in Folate Metabolism : A study by Piper, Montgomery, Sirotnak, and Chello (1982) discussed the synthesis of precursors to amides and peptides of methotrexate (MTX) using intermediates that involve the benzyl carbamate group. They found that the alpha-carboxyl grouping of the glutamate moiety in MTX contributes to its binding to dihydrofolate reductase, an important aspect in folate metabolism (Piper et al., 1982).

Mechanochemical Synthesis of Carbamates : Lanzillotto, Konnert, Lamaty, Martínez, and Colacino (2015) explored an eco-friendly approach for the mechanochemical preparation of carbamates, including the anticonvulsant N-methyl-O-benzyl carbamate. This method is more sustainable and enhances the reactivity of alcohol and carbamoyl-imidazole intermediate, offering an efficient synthesis pathway (Lanzillotto et al., 2015).

Investigation in Bioreductive Prodrugs : Hay, Sykes, Denny, and O'Connor (1999) conducted a study on 4-nitrobenzyl carbamates as triggers for bioreductive drugs. They prepared a series of substituted 4-[N-methyl-N-(4-nitrobenzyloxycarbonyl)amino]phenylacetamides to study the fragmentation rates which are crucial in releasing toxic amine-based toxins in cancer therapy (Hay et al., 1999).

Au(I)-Catalyzed Intramolecular Hydrofunctionalization : A research by Zhang, Liu, Kinder, Han, Qian, and Widenhoefer (2006) demonstrated the use of benzyl carbamate in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates. This process is effective for forming various heterocycles, showing the versatility of benzyl carbamates in catalytic reactions (Zhang et al., 2006).

Antitumor Drug Evaluation : Atassi and Tagnon (1975) studied R 17934 -NSC 238159, a methyl[ 5 -( 2 -thienyl carbonyl)- 1 H-benzimidazol- 2 yl] carbamate as a new antitumor agent. They found its effectiveness against various forms of leukemia and carcinoma, highlighting its potential in cancer therapy (Atassi & Tagnon, 1975).

Eigenschaften

IUPAC Name |

benzyl N-[[4-(methylcarbamoyl)phenyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3/c1-18-16(20)15-9-7-13(8-10-15)11-19-17(21)22-12-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSFFKOKKTYREK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=C(C=C1)CNC(=O)OCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821068 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)

![4-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B3006893.png)

![Methyl 2-oxa-5-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B3006895.png)

![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)

![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)

![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)

![N-(2,4-difluorophenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B3006911.png)

![N-[2-(2-ethoxyphenyl)-4-oxo-4H-chromen-7-yl]-4-fluorobenzamide](/img/structure/B3006912.png)

![2-[1-(2-Chloropropanoyl)-5,5-difluoroazepan-4-yl]acetonitrile](/img/structure/B3006914.png)